N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide
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Overview
Description
N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a pyrazine and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of 3-methylpyridine with pyrazine-substituted piperazine under controlled conditions. The reaction often employs catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines .
Scientific Research Applications
N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share structural similarities with N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide and are also studied for their biological activities.
Pyridine-based derivatives: Compounds like 5-bromo-2-methylpyridin-3-amine exhibit similar chemical properties and are used in related research fields.
Uniqueness
This compound is unique due to its specific substitution pattern and the combination of pyridine and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-13-3-2-4-18-14(13)11-20-16(23)22-9-7-21(8-10-22)15-12-17-5-6-19-15/h2-6,12H,7-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWGGNPPACPJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(=O)N2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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